molecular formula C18H20N2O2 B5295244 (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol

(4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol

Cat. No. B5295244
M. Wt: 296.4 g/mol
InChI Key: BJXLORKMCAZXRI-UHFFFAOYSA-N
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Description

(4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol, also known as MPBM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPBM belongs to the family of benzimidazole derivatives, which have been studied extensively for their pharmacological properties. In

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to induce apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins. (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative diseases, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
(4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to have various biochemical and physiological effects. In cancer cells, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to decrease cell viability, induce apoptosis, and inhibit cell migration and invasion. In inflammation, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative diseases, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to protect neurons from oxidative stress and inflammation, improve cognitive function, and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

(4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, there are also some limitations to its use in lab experiments. (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

For the study of (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol include investigating its potential use in combination therapy, exploring its structure-activity relationship, elucidating its mechanism of action, and developing new methods for its administration in vivo.

Synthesis Methods

The synthesis of (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol involves a series of chemical reactions that start with the condensation of 4-methoxybenzaldehyde and propylamine to form 4-methoxy-N-propylbenzimidazol-2-amine. This intermediate is then reacted with formaldehyde to produce (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol. The synthesis of (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been optimized to obtain high yields and purity.

Scientific Research Applications

(4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a common factor in many diseases, and (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been studied for its anti-inflammatory properties. (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has also been investigated for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(4-methoxyphenyl)-(1-propylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-12-20-16-7-5-4-6-15(16)19-18(20)17(21)13-8-10-14(22-2)11-9-13/h4-11,17,21H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXLORKMCAZXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-phenyl)-(1-propyl-1H-benzoimidazol-2-yl)-methanol

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